An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the myriad of heterocyclic scaffolds, 2-(Methylthio)-2-thiazoline has emerged as a compound of significant interest. Its unique structural features, combining a thiazoline ring with a reactive methylthio group, offer a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2-(Methylthio)-2-thiazoline, tailored for researchers, scientists, and drug development professionals. By elucidating the underlying principles and providing practical insights, this document aims to empower scientists to harness the full potential of this valuable synthetic intermediate.
Core Chemical and Physical Properties
2-(Methylthio)-2-thiazoline, also known as 2-(Methylmercapto)-2-thiazoline or 4,5-Dihydro-2-(methylthio)thiazole, is a sulfur-containing heterocyclic compound. A comprehensive understanding of its fundamental properties is crucial for its effective handling, application in synthesis, and for the characterization of its derivatives.
Chemical Identifiers and Molecular Structure
| Identifier | Value | Source |
| CAS Number | 19975-56-5 | [1] |
| Molecular Formula | C₄H₇NS₂ | [1] |
| Molecular Weight | 133.24 g/mol | [1] |
| SMILES | CSC1=NCCS1 | [1] |
| InChI | 1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3 | [1] |
The structure of 2-(Methylthio)-2-thiazoline features a five-membered thiazoline ring with a double bond between the carbon at position 2 and the nitrogen atom. This C=N bond is part of an aminal-like functional group, and the carbon at position 2 is further substituted with a methylthio (-SCH₃) group.
Physicochemical Properties
2-(Methylthio)-2-thiazoline is a liquid at room temperature with the following reported physical properties:
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Boiling Point | 216-217 °C (lit.) | [1] |
| Density | 1.226 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.592 (lit.) | [1] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [1] |
These properties are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling in the laboratory.
Synthesis of 2-(Methylthio)-2-thiazoline: A Practical Approach
The most common and practical laboratory synthesis of 2-(Methylthio)-2-thiazoline involves the S-alkylation of 2-mercapto-2-thiazoline (also known as 2-thiazolidinethione).[2] This method is efficient and utilizes readily available starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the thiol tautomer of 2-mercapto-2-thiazoline acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Caption: Synthesis of 2-(Methylthio)-2-thiazoline via S-alkylation.
Detailed Experimental Protocol
This protocol is based on the general method described for the alkylation of 2-mercaptothiazoline.[2]
Materials:
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2-Mercapto-2-thiazoline
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Methyl iodide (CH₃I)
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Sodium hydroxide (NaOH) or another suitable base
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Ethanol or another suitable solvent
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-2-thiazoline (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water or ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.
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Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, and wash it with brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-(Methylthio)-2-thiazoline can be purified by vacuum distillation to yield a clear liquid.
Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The refractive index can also be measured and compared to the literature value.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl protons (-SCH₃) around δ 2.5-2.7 ppm.
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A triplet for the methylene protons adjacent to the sulfur atom in the ring (-CH₂-S-) around δ 3.2-3.5 ppm.
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A triplet for the methylene protons adjacent to the nitrogen atom in the ring (-CH₂-N=) around δ 4.0-4.3 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms:
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A signal for the methyl carbon (-SCH₃) around δ 15-20 ppm.
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A signal for the methylene carbon adjacent to the sulfur atom (-CH₂-S-) around δ 30-35 ppm.
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A signal for the methylene carbon adjacent to the nitrogen atom (-CH₂-N=) around δ 55-60 ppm.
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A signal for the imino carbon (C=N) at a significantly downfield shift, typically in the range of δ 160-170 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands to look for include:
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C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.
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C=N stretching: A characteristic strong absorption band for the imine (C=N) bond should be observed in the region of 1630-1680 cm⁻¹.
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C-N stretching: This absorption is typically found in the 1250-1020 cm⁻¹ region.
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C-S stretching: These bands are generally weak and appear in the fingerprint region between 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
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Molecular Ion (M⁺): A prominent peak at m/z = 133, corresponding to the molecular weight of the compound.
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Key Fragmentation Pathways:
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Loss of the methyl radical (•CH₃) to give a fragment at m/z = 118.
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Loss of the thiomethyl radical (•SCH₃) to give a fragment at m/z = 86.
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Cleavage of the thiazoline ring can lead to various other smaller fragments.
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Chemical Reactivity and Synthetic Utility
The reactivity of 2-(Methylthio)-2-thiazoline is dominated by the electrophilic nature of the C2 carbon and the ability of the methylthio group to act as a leaving group. This makes it a valuable precursor for the synthesis of various 2-substituted thiazolines.
Reaction with Nucleophiles: A Gateway to Functionalized Thiazolines
A key reaction of 2-(Methylthio)-2-thiazoline is its reaction with nucleophiles, particularly primary amines.[2] This reaction proceeds via a nucleophilic substitution at the C2 position, where the amine displaces the methylthio group.
Caption: Reaction of 2-(Methylthio)-2-thiazoline with a primary amine.
This reaction is particularly useful in drug discovery for the synthesis of libraries of 2-amino-2-thiazoline derivatives for biological screening. For instance, this methodology has been employed to synthesize 2-(substituted benzylamino)-2-thiazolines, which have been investigated for their octopaminergic agonist activity.[2]
Precursor to Heteroannelated Systems
2-(Methylthio)-2-thiazoline serves as a valuable reagent for the construction of more complex heterocyclic systems. It has been used in reactions with heteroaromatic 2-aminoesters to generate novel tri- and tetracyclic hetero systems. These reactions often involve a sequence of nucleophilic attack and subsequent cyclization, leading to the formation of fused ring systems with potential biological activities.
Applications in Drug Discovery and Development
The thiazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. 2-(Methylthio)-2-thiazoline, as a versatile intermediate, plays a crucial role in accessing this important chemical space.
Synthesis of Bioactive Molecules
The ability to readily introduce various substituents at the 2-position of the thiazoline ring makes 2-(Methylthio)-2-thiazoline an attractive starting material for the synthesis of compounds with diverse pharmacological properties. As mentioned, it is a key precursor for 2-(substituted benzylamino)-2-thiazolines, which have shown octopaminergic agonist activity.[2] This class of compounds has potential applications in the development of novel insecticides.
Role in the Synthesis of Cephalosporin Analogues
The thiazole and thiazoline moieties are important components of many cephalosporin antibiotics. While direct incorporation of the 2-(methylthio)-2-thiazoline unit into the final cephalosporin structure is less common, its derivatives, particularly 2-amino-thiazoles, are frequently used as side-chain precursors in the synthesis of advanced-generation cephalosporins. The reactivity of 2-(methylthio)-2-thiazoline provides a convenient route to these essential side-chain building blocks.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Methylthio)-2-thiazoline.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Storage: It is classified as a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]
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Toxicity: While detailed toxicological data is limited, it is advisable to treat this compound with caution. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Outlook
2-(Methylthio)-2-thiazoline is a versatile and valuable building block in organic synthesis, offering a straightforward entry into a wide array of functionalized thiazoline derivatives. Its predictable reactivity, particularly with nucleophiles, makes it an important tool for the construction of complex heterocyclic systems and for the generation of compound libraries in drug discovery programs. As the demand for novel bioactive molecules continues to grow, the utility of strategic intermediates like 2-(Methylthio)-2-thiazoline is poised to expand further. Future research will likely focus on uncovering new applications for this reagent in the synthesis of innovative pharmaceuticals and functional materials, further solidifying its place in the synthetic chemist's toolbox.
References
- Hirashima, A., Yoshii, Y., & Eto, M. (1992). Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines. Bioscience, Biotechnology, and Biochemistry, 56(7), 1062-1065.
- Sauter, F., Fröhlich, J., Chowdhury, A. Z. M. S., & Hametner, C. (1997). Reagents for new heteroannelation reactions III. 2-(Methylthio)-2-thiazoline. Monatshefte für Chemie/Chemical Monthly, 128(5), 503-508.
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SpectraBase. 2-(Methylthio)-2-thiazoline. [Link]
